molecular formula C19H20ClNO B5879548 4-benzyl-1-(4-chlorobenzoyl)piperidine CAS No. 53760-52-4

4-benzyl-1-(4-chlorobenzoyl)piperidine

Cat. No. B5879548
CAS RN: 53760-52-4
M. Wt: 313.8 g/mol
InChI Key: WJTLJFMQFABDJA-UHFFFAOYSA-N
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Description

4-benzyl-1-(4-chlorobenzoyl)piperidine, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. It belongs to the class of piperidine compounds and has a molecular weight of 383.9 g/mol.

Mechanism of Action

The mechanism of action of 4-benzyl-1-(4-chlorobenzoyl)piperidine involves the inhibition of Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathway of B-cell receptor (BCR) signaling, which plays a critical role in the survival and proliferation of B-cell malignancies. By inhibiting BTK, 4-benzyl-1-(4-chlorobenzoyl)piperidine disrupts the BCR signaling pathway, leading to apoptosis of cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 4-benzyl-1-(4-chlorobenzoyl)piperidine has been shown to have anti-inflammatory and immunomodulatory effects. It has been reported to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. 4-benzyl-1-(4-chlorobenzoyl)piperidine has also been shown to enhance the function of natural killer cells, which play a critical role in the immune response against cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-benzyl-1-(4-chlorobenzoyl)piperidine in lab experiments is its high potency and selectivity for BTK. It has been shown to have a favorable pharmacokinetic profile, with good bioavailability and low toxicity. However, one of the limitations of using 4-benzyl-1-(4-chlorobenzoyl)piperidine is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the development of 4-benzyl-1-(4-chlorobenzoyl)piperidine as an anticancer agent. One potential direction is the combination of 4-benzyl-1-(4-chlorobenzoyl)piperidine with other targeted therapies, such as PI3K inhibitors or immune checkpoint inhibitors. Another direction is the exploration of 4-benzyl-1-(4-chlorobenzoyl)piperidine in combination with chemotherapy or radiation therapy. Additionally, further studies are needed to investigate the potential of 4-benzyl-1-(4-chlorobenzoyl)piperidine in the treatment of other types of cancer, such as breast cancer or prostate cancer.
Conclusion:
In conclusion, 4-benzyl-1-(4-chlorobenzoyl)piperidine is a promising small molecule inhibitor that has shown potential in the treatment of various types of cancer. Its mechanism of action involves the inhibition of BTK, which plays a critical role in the survival and proliferation of cancer cells. 4-benzyl-1-(4-chlorobenzoyl)piperidine has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for combination therapy with other targeted therapies or immunotherapies. Further studies are needed to fully explore the potential of 4-benzyl-1-(4-chlorobenzoyl)piperidine in the treatment of cancer.

Synthesis Methods

The synthesis of 4-benzyl-1-(4-chlorobenzoyl)piperidine involves a multi-step process. The first step involves the reaction of 4-chlorobenzoyl chloride with piperidine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with benzyl bromide in the presence of a palladium catalyst to yield the final product. The synthesis of 4-benzyl-1-(4-chlorobenzoyl)piperidine has been optimized for high yield and purity.

Scientific Research Applications

4-benzyl-1-(4-chlorobenzoyl)piperidine has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various types of cancer cells, including lymphoma, leukemia, and solid tumors. In preclinical studies, 4-benzyl-1-(4-chlorobenzoyl)piperidine has demonstrated significant antitumor activity both in vitro and in vivo. It has also been shown to enhance the efficacy of other anticancer drugs, such as rituximab and venetoclax.

properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO/c20-18-8-6-17(7-9-18)19(22)21-12-10-16(11-13-21)14-15-4-2-1-3-5-15/h1-9,16H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTLJFMQFABDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354701
Record name (4-Benzyl-piperidin-1-yl)-(4-chloro-phenyl)-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Benzyl-piperidin-1-yl)-(4-chloro-phenyl)-methanone

CAS RN

53760-52-4
Record name (4-Benzyl-piperidin-1-yl)-(4-chloro-phenyl)-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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